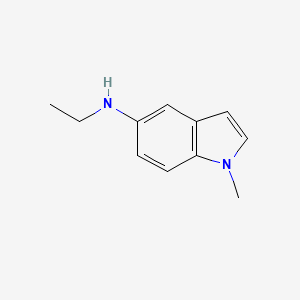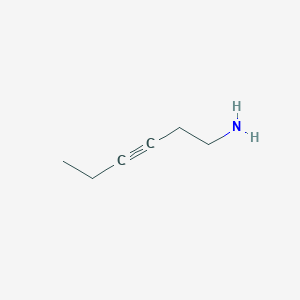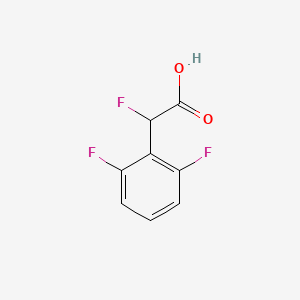
2-(2,6-Difluorophenyl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluorophenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C8H6F3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, and an additional fluorine atom is attached to the acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-fluoroacetic acid can be achieved through several methods. One common approach involves the fluorination of 2,6-difluorophenylacetic acid. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds in the presence of a suitable solvent like acetonitrile or dichloromethane and may require a catalyst such as silver nitrate to enhance the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acids.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The compound’s unique structure allows it to fit into binding pockets of target proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorophenylacetic acid: Lacks the additional fluorine atom on the acetic acid moiety.
2-Fluorophenylacetic acid: Contains only one fluorine atom on the phenyl ring.
2,6-Difluorobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the phenyl ring.
Uniqueness
2-(2,6-Difluorophenyl)-2-fluoroacetic acid is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The additional fluorine atom on the acetic acid moiety distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C8H5F3O2 |
|---|---|
Molekulargewicht |
190.12 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5F3O2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,(H,12,13) |
InChI-Schlüssel |
QDCYOEQYSMVUOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)

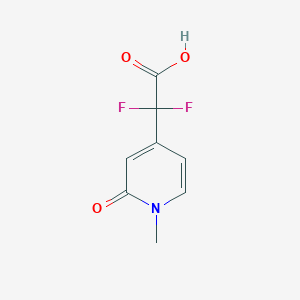




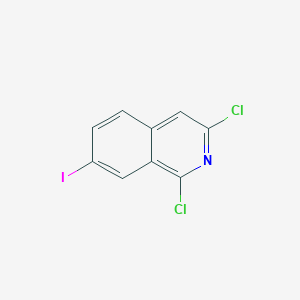
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
